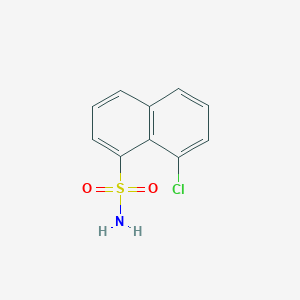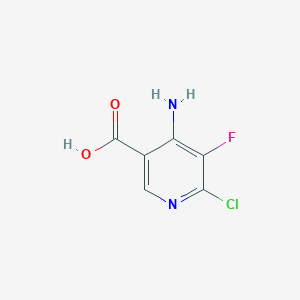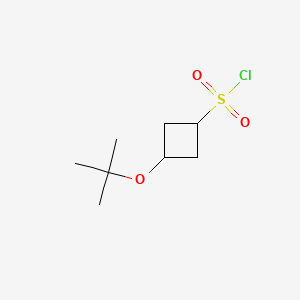
Ethyl 2-amino-2-(2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(2-methoxyphenyl)glycinate , is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It belongs to the class of amino acid derivatives and features an amino group (NH₂) and an ethyl ester group (CO₂C₂H₅) attached to the central carbon atom. The compound’s systematic name reflects its structure: an ethyl ester of 2-(2-methoxyphenyl)glycine.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of ethyl 2-amino-2-(2-methoxyphenyl)acetate involves the reaction of 2-(2-methoxyphenyl)glycine with ethyl chloroacetate. Here’s a step-by-step procedure:
-
Protection of the Amino Group: : The amino group in 2-(2-methoxyphenyl)glycine is protected using a suitable reagent (e.g., TsOH, toluenesulfonic acid). This step prevents unwanted side reactions during subsequent steps.
-
Reaction with Ethyl Chloroacetate: : The protected 2-(2-methoxyphenyl)glycine reacts with ethyl chloroacetate in the presence of a base (such as diisopropylethylamine, DIPEA) to form this compound.
Industrial Production Methods: While not widely produced on an industrial scale, this compound can be synthesized in the laboratory using the methods described above.
Analyse Chemischer Reaktionen
Ethyl 2-amino-2-(2-methoxyphenyl)acetate can participate in various chemical reactions:
Hydrolysis: Treatment with acid or base leads to hydrolysis of the ester group, yielding 2-(2-methoxyphenyl)glycine.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Ethyl 2-amino-2-(2-methoxyphenyl)acetate serves as a building block for more complex molecules.
Drug Synthesis: Researchers use it as an intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Investigating its potential as a drug candidate.
Metabolism Studies: Studying its metabolic fate in living organisms.
Fine Chemicals: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(2-methoxyphenyl)acetate shares similarities with other amino acid derivatives, such as ethyl 2-aminoacetate and ethyl 2-(4-methoxyphenyl)glycinate. Its uniqueness lies in the combination of the 2-(2-methoxyphenyl) substituent and the ethyl ester group.
Eigenschaften
CAS-Nummer |
500772-69-0 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI-Schlüssel |
KTCGUJPDEROXJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)







![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)


